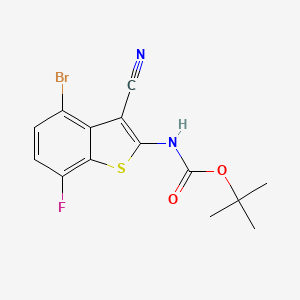
4-Amino-2-chloro-3,5,6-trifluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-chloro-3,5,6-trifluorophenol, commonly referred to as ACTF, is an aromatic compound with a wide range of applications in the scientific community. It is a highly versatile compound, with a wide range of uses in the laboratory, ranging from synthesis and research to biomedical applications. ACTF is a colorless solid with a melting point of 153-155°C. It is soluble in many organic solvents including ethanol, acetone, and ethyl acetate. It is also soluble in aqueous solutions of alkali hydroxides and carbonates.
作用機序
ACTF acts as an electron-withdrawing group in organic reactions. This property allows it to act as an acid catalyst in the formation of carbon-carbon bonds. It is also used as an intermediate in the synthesis of various heterocyclic compounds, such as quinolines and pyridines. Furthermore, it can be used as a reagent in the synthesis of fluorinated drugs and pharmaceuticals.
Biochemical and Physiological Effects
ACTF has been found to have a number of biochemical and physiological effects. It has been shown to possess antifungal and antibacterial properties, making it a potential treatment for fungal and bacterial infections. In addition, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation. It has also been shown to possess antiviral properties, making it a potential treatment for viral infections.
実験室実験の利点と制限
The main advantage of using ACTF in laboratory experiments is its versatility. It can be used in a variety of organic reactions, including the synthesis of heterocyclic compounds, fluorinated drugs, and pharmaceuticals. In addition, it has been found to possess a number of biochemical and physiological effects, making it a potential treatment for various infections and ailments.
The main limitation of using ACTF in laboratory experiments is its toxicity. It is a highly toxic compound and should be handled with extreme caution. In addition, it should not be used in experiments involving human subjects or animals.
将来の方向性
The future of ACTF in the laboratory is promising. It is a highly versatile compound with a wide range of applications in the scientific community. It is being actively studied for its potential use in the synthesis of various heterocyclic compounds, fluorinated drugs, and pharmaceuticals. In addition, its biochemical and physiological effects are being explored for potential use in the treatment of various infections and ailments. Finally, its toxicity is being studied in order to develop safer methods of handling and using the compound.
合成法
ACTF can be synthesized from 4-amino-2-chloro-3,5-difluorobenzaldehyde and trifluoroacetic acid in a three-step process. The first step involves the reaction of the aldehyde with trifluoroacetic anhydride in the presence of a base, such as sodium ethoxide, to produce the corresponding trifluoroacetal. The second step involves the reaction of the trifluoroacetal with an excess of trifluoroacetic acid in the presence of a base, such as sodium ethoxide, to produce the corresponding trifluoroacetate. The third step involves the reaction of the trifluoroacetate with aqueous sodium hydroxide to produce ACTF.
科学的研究の応用
ACTF is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. It is commonly used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and pyridines. It is also used in the synthesis of fluorinated drugs and pharmaceuticals. In addition, ACTF is used in the synthesis of fluorescent dyes and polymers.
特性
IUPAC Name |
4-amino-2-chloro-3,5,6-trifluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-1-2(8)5(11)3(9)4(10)6(1)12/h12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYQAWAAWZLOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)O)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














